molecular formula C14H18ClNO5S B4795830 methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate

Cat. No. B4795830
M. Wt: 347.8 g/mol
InChI Key: DVIJQILGQTYQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, also known as MCMP, is a chemical compound used in various scientific research applications. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a critical role in cellular signaling and regulation.

Mechanism of Action

Methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate acts as a potent inhibitor of PKC, an enzyme that plays a critical role in cellular signaling and regulation. PKC is involved in various cellular processes, including cell proliferation, differentiation, apoptosis, and metabolism. methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This inhibition of PKC activity leads to the modulation of various cellular processes and has been implicated in the anticancer, neuroprotective, and cardioprotective effects of methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate are primarily due to its inhibition of PKC activity. This inhibition has been shown to modulate various cellular processes, including cell proliferation, apoptosis, and metabolism. In cancer cells, methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate induces apoptosis and inhibits cell growth by targeting PKC isoforms that are overexpressed in cancer cells. In neurons, methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate protects against oxidative stress and prevents neuronal death by inhibiting PKC-mediated activation of NADPH oxidase. In the heart, methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate improves cardiac function and reduces myocardial damage by inhibiting PKC-mediated activation of various signaling pathways.

Advantages and Limitations for Lab Experiments

Methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its potency and specificity for PKC inhibition. It is also relatively easy to synthesize and has been used in various in vitro and in vivo models. However, methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has some limitations, including its potential toxicity and off-target effects. It is also important to note that the effects of methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate, including its potential use as a therapeutic agent for cancer, neurodegenerative diseases, and cardiovascular disease. Further studies are needed to determine the optimal dosage, administration route, and toxicity profile of methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate in different animal models and clinical trials. In addition, the development of more potent and selective PKC inhibitors may lead to the discovery of new therapeutic targets and treatment strategies for various diseases.

Scientific Research Applications

Methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been used in various scientific research applications, including cancer therapy, neuroprotection, and cardiovascular disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in several types of cancer, including breast, colon, and prostate cancer. methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has also been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of Parkinson's disease. In addition, methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate has been shown to improve cardiac function and reduce myocardial damage in animal models of myocardial infarction.

properties

IUPAC Name

methyl 1-(3-chloro-4-methoxyphenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO5S/c1-20-13-4-3-11(9-12(13)15)22(18,19)16-7-5-10(6-8-16)14(17)21-2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIJQILGQTYQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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